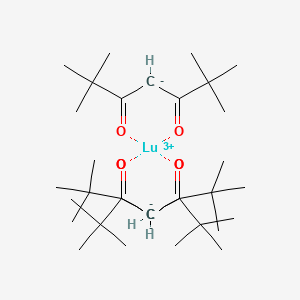
Ethyl-3,4-Dihydro-2H-1,4-benzoxazin-2-carboxylat
Übersicht
Beschreibung
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Verbindungen, die mit Ethyl-3,4-Dihydro-2H-1,4-benzoxazin-2-carboxylat verwandt sind, wurden auf ihre potenziellen Antikrebs-Eigenschaften untersucht. So werden beispielsweise Derivate von Dihydro-2H-Benzoxazinen auf ihre Fähigkeit untersucht, das Wachstum von Krebszellen zu hemmen, und könnten bei der Entwicklung neuartiger Antikrebsmittel eingesetzt werden .
Antifungal-Anwendungen
Die Strukturanaloga der Verbindung haben eine erhebliche antifungale Aktivität gegen verschiedene phytopathogene Pilze gezeigt. Dies deutet darauf hin, dass this compound ebenfalls synthetisiert und auf ähnliche antifungale Eigenschaften getestet werden könnte .
Diabetes-Behandlungsforschung
Derivate von Dihydro-2H-Verbindungen wurden als Bausteine bei der Synthese von Antidiabetika wie Glimepirid verwendet. Dies deutet auf eine mögliche Anwendung von this compound bei der Entwicklung neuer Behandlungen für Diabetes hin .
Neuropharmakologie
Einige Dihydro-2H-Benzoxazin-Derivate wurden als allosterische Modulatoren von Kainat-Rezeptoren getestet, die an der synaptischen Übertragung im Nervensystem beteiligt sind. Dies deutet auf mögliche Forschungsanwendungen in der Neuropharmakologie und der Behandlung von neurologischen Erkrankungen hin .
Enantioselektive Synthese
Die Enantiomere der Verbindung könnten synthetisiert und auf ihr Potenzial in enantioselektiven Syntheseprozessen bewertet werden, die entscheidend für die Herstellung optisch aktiver Pharmazeutika mit hoher Reinheit sind .
Wirkmechanismus
Mode of Action
It is known that the compound belongs to the 1,4-benzoxazine class of molecules . These molecules typically interact with their targets through the formation of an oxazine ring . The interaction with the target and any resulting changes would depend on the specific target involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.
Biochemische Analyse
Biochemical Properties
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with certain proteases, modulating their enzymatic activity . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in metabolic pathways.
Cellular Effects
The effects of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the proliferation of human umbilical vein endothelial cells, indicating its potential role in promoting angiogenesis . Additionally, it may impact other cellular processes such as apoptosis and differentiation.
Molecular Mechanism
At the molecular level, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity is particularly important for its potential use in therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is vital for optimizing the compound’s delivery and efficacy in therapeutic applications .
Subcellular Localization
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYXHLIMQKWPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944898 | |
| Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22244-22-0 | |
| Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22244-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022244220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1594952.png)

